molecular formula C28H27N3O2 B11598953 2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-phenylphthalazin-1(2H)-one

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-phenylphthalazin-1(2H)-one

Cat. No.: B11598953
M. Wt: 437.5 g/mol
InChI Key: WBCGMUKROCJLOY-UHFFFAOYSA-N
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Description

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-phenylphthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazinone derivatives. This compound is characterized by the presence of a phthalazinone core, a benzylpiperidine moiety, and a phenyl group. It has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-phenylphthalazin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzylpiperidine Moiety: The synthesis begins with the preparation of 4-benzylpiperidine through the reaction of piperidine with benzyl chloride under basic conditions.

    Attachment of the Oxoethyl Group: The benzylpiperidine is then reacted with an appropriate oxoethylating agent, such as ethyl chloroformate, to introduce the oxoethyl group.

    Formation of the Phthalazinone Core: The final step involves the cyclization of the intermediate with a suitable phthalic anhydride derivative to form the phthalazinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-phenylphthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylpiperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylpiperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The phthalazinone core may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one
  • N-[(2S,3R,6S)-6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(hydroxymethyl)oxan-3-yl]-3-piperidin-1-ylpropanamide

Uniqueness

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-phenylphthalazin-1(2H)-one is unique due to its specific combination of structural features, including the phthalazinone core and the benzylpiperidine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C28H27N3O2

Molecular Weight

437.5 g/mol

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-phenylphthalazin-1-one

InChI

InChI=1S/C28H27N3O2/c32-26(30-17-15-22(16-18-30)19-21-9-3-1-4-10-21)20-31-28(33)25-14-8-7-13-24(25)27(29-31)23-11-5-2-6-12-23/h1-14,22H,15-20H2

InChI Key

WBCGMUKROCJLOY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4C(=N3)C5=CC=CC=C5

Origin of Product

United States

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